molecular formula C7H10N2OS B14148328 5-Methyl-3-(2-propenyl)-2-thioxo-4-imidazolidinone CAS No. 49630-32-2

5-Methyl-3-(2-propenyl)-2-thioxo-4-imidazolidinone

Cat. No.: B14148328
CAS No.: 49630-32-2
M. Wt: 170.23 g/mol
InChI Key: SWGXBUZJLLMBHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-(2-propenyl)-2-thioxo-4-imidazolidinone is a heterocyclic compound with a unique structure that includes a thioxo group and an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(2-propenyl)-2-thioxo-4-imidazolidinone typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the reaction of 5-methyl-2-thioxo-4-imidazolidinone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(2-propenyl)-2-thioxo-4-imidazolidinone can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.

    Substitution: The allyl group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted imidazolidinones depending on the nucleophile used.

Scientific Research Applications

5-Methyl-3-(2-propenyl)-2-thioxo-4-imidazolidinone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(2-propenyl)-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-3-(2-propenyl)-2-oxazolidinone: Similar structure but with an oxazolidinone ring instead of an imidazolidinone ring.

    5-Methyl-3-(2-propenyl)-2-thioxo-4-thiazolidinone: Contains a thiazolidinone ring instead of an imidazolidinone ring.

Uniqueness

5-Methyl-3-(2-propenyl)-2-thioxo-4-imidazolidinone is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Properties

CAS No.

49630-32-2

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

5-methyl-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C7H10N2OS/c1-3-4-9-6(10)5(2)8-7(9)11/h3,5H,1,4H2,2H3,(H,8,11)

InChI Key

SWGXBUZJLLMBHI-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=S)N1)CC=C

solubility

>25.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.